4-tert-butyl-N'-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing both pyrazole and pyrimidine rings .
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to have various biological and pharmacological activities .
Mode of Action
It’s worth noting that compounds with a similar pyrazolo[3,4-d]pyrimidine structure have shown potential as antiviral, antimicrobial, antitumor agents, and more .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit anticancer activity against various cancer cell lines .
Result of Action
Compounds with a similar pyrazolo[3,4-d]pyrimidine structure have shown potential as antiviral, antimicrobial, antitumor agents, and more .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under ultrasonic-assisted conditions .
Preparation Methods
The synthesis of 4-tert-butyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves multiple steps. One common method includes the condensation of 4-tert-butylbenzohydrazide with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
4-tert-butyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide undergoes various chemical reactions, including:
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-tert-butyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 4-tert-butyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide include other pyrazolopyrimidine derivatives such as:
- 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 3-(4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activity and chemical properties .
Biological Activity
4-tert-butyl-N'-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}benzohydrazide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H24N6O
- Molecular Weight : 364.45 g/mol
Antitumor Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit key oncogenic pathways, particularly those involving BRAF(V600E) mutations, which are prevalent in various cancers such as melanoma. In vitro studies demonstrated that derivatives like this compound can reduce cell proliferation in BRAF-mutant cancer cell lines by inducing apoptosis and inhibiting tumor growth factors .
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
In addition to its antitumor and anti-inflammatory effects, this compound has demonstrated antimicrobial activity against various bacterial strains. In vitro assays revealed that it disrupts bacterial cell membranes, leading to cell lysis. This mechanism was observed in studies involving Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy .
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrazole derivatives showed that this compound exhibited a notable IC50 value against BRAF(V600E) mutant melanoma cells. The results indicated a significant reduction in cell viability compared to control groups, supporting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of the compound resulted in decreased levels of nitric oxide (NO) and pro-inflammatory cytokines. The findings suggest that the compound may modulate inflammatory pathways effectively, providing insights into its use for chronic inflammatory conditions.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-tert-butyl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c1-22(2,3)16-11-9-15(10-12-16)21(29)27-26-19-18-13-25-28(20(18)24-14-23-19)17-7-5-4-6-8-17/h4-14H,1-3H3,(H,27,29)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTRKYXYTVJNCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.